Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- can be synthesized through the condensation of vanillin and p-anisidine in a water solvent using the stirrer method . The reaction involves the formation of an imine bond between the aldehyde group of vanillin and the amine group of p-anisidine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The imine group can interact with microbial cell membranes, disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-, (Z)-:
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a methoxymethyl group instead of an imine group, leading to different chemical properties.
Uniqueness
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is unique due to its combination of phenol, methoxy, and imine groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C14H12NO3- |
---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1 |
InChI-Schlüssel |
DXTQSDXJDQAFRH-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.